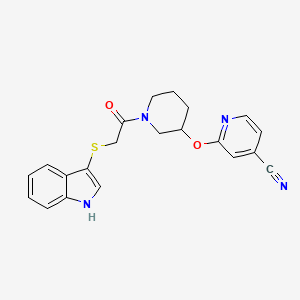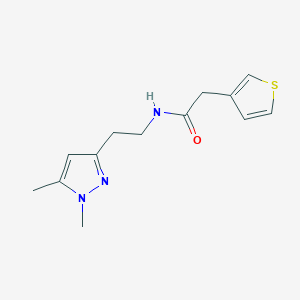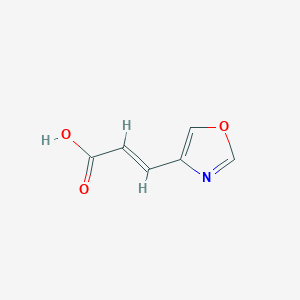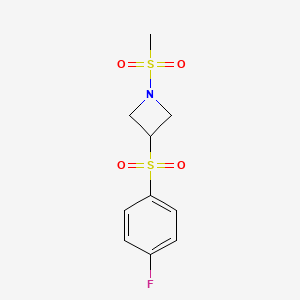![molecular formula C22H13FN2O3S B2621899 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 670268-46-9](/img/structure/B2621899.png)
7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one” is a thienopyrimidine derivative . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have shown a large range of biological activities, such as antibacterial, antifungal, antiparasitic, and antiviral properties .
Synthesis Analysis
The synthesis of thienopyrimidines often involves the use of versatile synthons for the preparation of thieno[3,2-d]pyrimidine . The general synthetic route involves reactions such as the Knoevenagel condensation of different salicylaldehydes and malanonitrile . More specific synthesis routes for similar compounds involve heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
Thienopyrimidines can be obtained in three different isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines . The structure of these compounds is often analyzed in relation to their biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thienopyrimidines often involve reactions such as the Knoevenagel condensation . Other reactions may involve the use of phosphorus oxychloride (POCl3) and morpholine .Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines can vary depending on their specific structure . Information about these properties can often be found in databases such as PubChem .Mechanism of Action
Safety and Hazards
Future Directions
Thienopyrimidines have been widely studied in the literature and many derivatives have shown a large range of biological activities . Some of them are still in clinical trials, while others have even reached the market . Future research will likely continue to explore the potential of these compounds in various therapeutic applications .
Properties
IUPAC Name |
7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O3S/c1-12-8-19(26)28-18-9-15(6-7-16(12)18)27-21-20-17(10-29-22(20)25-11-24-21)13-2-4-14(23)5-3-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOBTVAGIQKLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2621818.png)

![methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate](/img/structure/B2621820.png)






amine](/img/structure/B2621830.png)
![methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2621831.png)


![N-(Thieno[3,2-b]pyridin-6-ylmethyl)acrylamide](/img/structure/B2621838.png)
